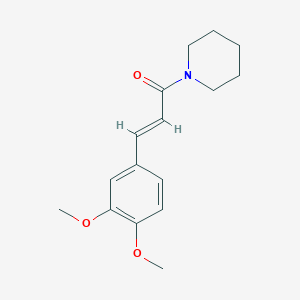

1-(3,4-Dimethoxycinnamoyl)piperidine

描述

准备方法

合成路线和反应条件: 1-(3,4-二甲氧基肉桂酰基)哌啶可以通过3,4-二甲氧基肉桂酸与哌啶之间的反应合成。该反应通常涉及使用偶联剂,例如二环己基碳二亚胺 (DCC) 来促进酰胺键的形成。 该反应在无水条件下进行,可能需要催化剂,如 4-二甲基氨基吡啶 (DMAP) 来提高反应速率 .

工业生产方法: 虽然 1-(3,4-二甲氧基肉桂酰基)哌啶的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成过程。这包括优化反应条件,确保试剂的纯度,并实施有效的纯化技术,例如重结晶或色谱,以获得最终产品。

化学反应分析

反应类型: 1-(3,4-二甲氧基肉桂酰基)哌啶经历各种化学反应,包括:

氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,形成相应的氧化产物。

还原: 还原反应可以使用还原剂(如氢化铝锂 (LiAlH4))进行,生成还原衍生物。

取代: 该化合物可以发生亲核取代反应,其中哌啶环可以通过引入不同的取代基进行修饰。

常用试剂和条件:

氧化: 高锰酸钾 (KMnO4),过氧化氢 (H2O2)

还原: 氢化铝锂 (LiAlH4),硼氢化钠 (NaBH4)

取代: 各种亲核试剂,取决于所需的取代

主要生成产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. In a study conducted by MedChemExpress, it was noted that 1-(3,4-Dimethoxycinnamoyl)piperidine exhibited significant antibacterial activity against various pathogens, suggesting its utility in developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Potential

Research has indicated that compounds related to piperidine can exhibit anti-inflammatory properties. For instance, derivatives of piperidine have shown efficacy in reducing inflammation markers in animal models . The specific mechanism by which this compound exerts these effects is still under investigation but may involve modulation of cytokine production.

Neuropharmacology

Piperidine derivatives are often studied for their effects on the central nervous system (CNS). The structural similarity between this compound and known CNS-active compounds suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, although further research is needed to elucidate these effects fully .

Case Study 1: Antimicrobial Efficacy

In a laboratory study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was tested against multiple bacterial strains. The results demonstrated that this compound not only inhibited bacterial growth but also displayed a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Anti-inflammatory Activity

A recent study focused on the anti-inflammatory properties of piperidine derivatives found that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Industry Applications

The unique properties of this compound make it a candidate for use in the development of specialty chemicals and pharmaceuticals. Its ability to act as an intermediate in organic synthesis allows for the creation of more complex molecules with desirable biological activities.

作用机制

The mechanism of action of 1-(3,4-Dimethoxycinnamoyl)piperidine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .

相似化合物的比较

- 1-(3,4-Dimethoxycinnamoyl)piperidine

- 1-(3,4-Dimethoxycinnamoyl)pyrrolidine

- 1-(3,4-Dimethoxycinnamoyl)morpholine

Comparison: this compound is unique due to its specific piperidine structure, which imparts distinct antimicrobial and antioxidant properties. Compared to its analogs, such as 1-(3,4-Dimethoxycinnamoyl)pyrrolidine and 1-(3,4-Dimethoxycinnamoyl)morpholine, the piperidine analog may exhibit different levels of biological activity and stability, making it a valuable compound for targeted applications .

生物活性

1-(3,4-Dimethoxycinnamoyl)piperidine is a synthetic compound derived from piperidine, notable for its antimicrobial and antioxidant properties. This compound is synthesized through the reaction of 3,4-dimethoxycinnamic acid with piperidine, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to facilitate the formation of an amide bond.

- Molecular Formula : C₁₆H₂₁NO₃

- Molecular Weight : 275.34 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 469.2 °C at 760 mmHg

- Flash Point : 237.6 °C

The biological activity of this compound can be attributed to its interaction with microbial cells and oxidative stress pathways. Its antimicrobial activity suggests it may inhibit microbial growth by disrupting cellular functions, while its antioxidant properties indicate a potential to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been explored in different studies, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.6 | |

| Escherichia coli | >1000 | |

| Mycobacterium tuberculosis | 0.5 - 4 |

The compound demonstrates particularly strong activity against Mycobacterium tuberculosis, with MIC values indicating effectiveness even against resistant strains .

Antioxidant Activity

This compound's antioxidant potential has been evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies suggest that it can significantly reduce oxidative stress markers, indicating its potential therapeutic implications in oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of several piperidine derivatives, including this compound. The results highlighted that this compound not only inhibited the growth of standard bacterial strains but also showed selective activity against resistant strains of M. tuberculosis. The selectivity index (SI) calculated for this compound was notably high, indicating low toxicity to human cells while effectively combating bacterial pathogens .

Research on Antioxidant Effects

In another investigation assessing the antioxidant capabilities of piperidine derivatives, this compound was found to significantly lower levels of malondialdehyde (MDA), a marker of oxidative stress, in cellular models exposed to oxidative agents. This suggests that the compound could play a role in protecting cellular integrity under oxidative stress conditions .

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNRIBOBEOTFJG-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。